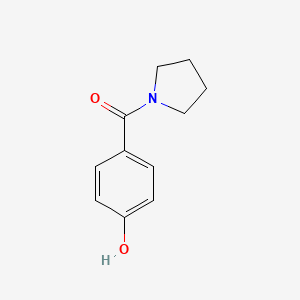
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone
概要
説明
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone is an organic compound that belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives This compound is characterized by the presence of a hydroxyphenyl group and a pyrrolidinyl group attached to a methanone moiety
作用機序
Target of Action
This compound belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives
Mode of Action
It’s known that the pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
Alkylaminophenol compounds, which this compound is a part of, have been used frequently in cancer treatment . The specific pathways and their downstream effects are yet to be elucidated.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Alkylaminophenol compounds have been found to have antiproliferative action against cancer cells . More research is needed to understand the specific effects of this compound.
生化学分析
Biochemical Properties
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with organotin (IV) complexes, acting as a tridentate ligand coordinating through thiolate sulfur, azomethine nitrogen, and phenoxide oxygen atoms . These interactions suggest that this compound can influence the activity of enzymes and proteins involved in these complexes, potentially altering their biochemical functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its interaction with organotin (IV) complexes suggests a potential mechanism of enzyme inhibition or activation through coordination with metal ions . Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-hydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. One common method involves the use of 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base. The reaction is carried out in N,N-dimethylformamide (DMF) at 40°C for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxy group to a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of (4-hydroxyphenyl)(pyrrolidin-1-yl)methanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure with a methoxy group instead of a hydroxy group.
(2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure with the hydroxy group in a different position.
Uniqueness
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone is unique due to the specific positioning of the hydroxy group, which can significantly influence its chemical reactivity and biological activity. The presence of the pyrrolidinyl group also contributes to its distinct properties compared to other phenyl derivatives .
特性
IUPAC Name |
(4-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-5-3-9(4-6-10)11(14)12-7-1-2-8-12/h3-6,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLMYAVIKBNKPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589527 | |
| Record name | (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478929-28-1 | |
| Record name | (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine](/img/structure/B1286131.png)
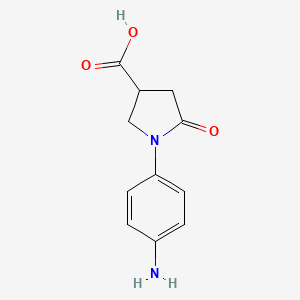
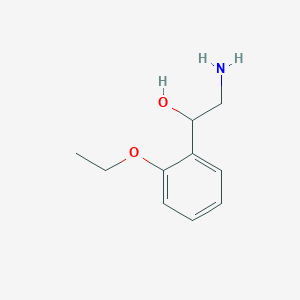
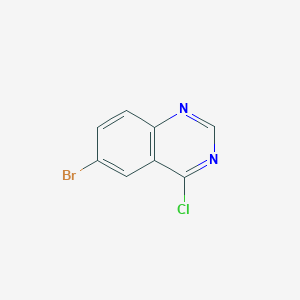

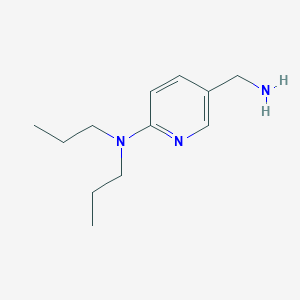
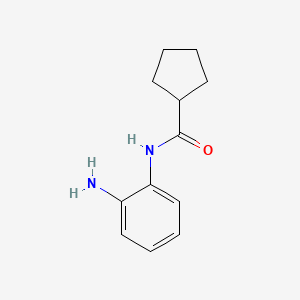
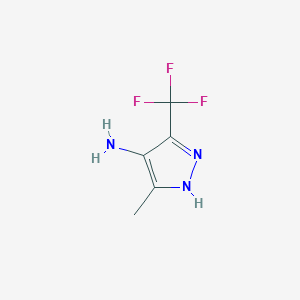
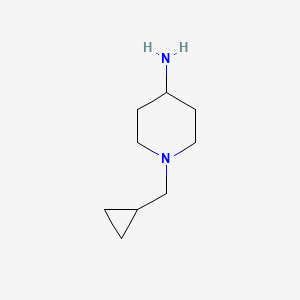
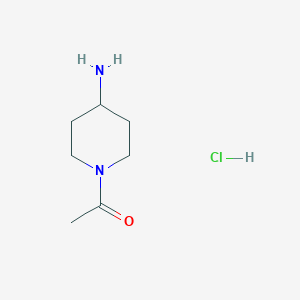
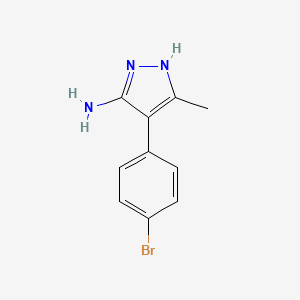
![C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine](/img/structure/B1286179.png)
